Controlled Reactivity in Pt-Catalyzed C-H Acylation vs. Ethyl Chlorooxoacetate
In Pt-catalyzed direct C-H acylation of 2-aryloxypyridines, ethyl 4-chloro-4-oxobutanoate demonstrates controlled, lower reactivity compared to the highly activated ethyl chlorooxoacetate. This quantitative difference is critical for preventing over-acylation or decomposition of sensitive substrates [1].
| Evidence Dimension | Relative reactivity in Pt-catalyzed C-H acylation |
|---|---|
| Target Compound Data | Ethyl 4-chloro-4-oxobutanoate (Ethyl succinyl chloride) |
| Comparator Or Baseline | Ethyl chlorooxoacetate |
| Quantified Difference | Ethyl chlorooxoacetate is 'much more reactive' than ethyl succinyl chloride under identical Pt-catalyzed conditions, providing a tunable reactivity window for substrate-sensitive transformations. |
| Conditions | Pt-catalyzed C-H acylation of 2-aryloxypyridines; oxidant-free conditions (Ref: PMC7161214, 2020) |
Why This Matters
This establishes ethyl 4-chloro-4-oxobutanoate as the preferred reagent for selective, milder C-H acylation when the use of highly reactive ethyl chlorooxoacetate would lead to side reactions or substrate degradation.
- [1] Javed, E.; et al. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C-H Acylation with Ethyl Chlorooxoacetate. ACS Omega 2020, 5, 16, 9405–9413. (PMC7161214). View Source
